molecular formula C7H15NO4S B2683804 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol CAS No. 459413-88-8

4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol

Cat. No.: B2683804
CAS No.: 459413-88-8
M. Wt: 209.26
InChI Key: UVQDNFWQAJOWAG-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol is a chemical compound with a unique structure that includes a thiophene ring, a hydroxy group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the hydroxy and amino groups. One common method involves the use of sulfonium salts and diamine derivatives under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions to form new compounds with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with hydroxy and amino groups, such as:

Uniqueness

What sets 4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Biological Activity

4-(3-Hydroxy-propylamino)-1,1-dioxo-tetrahydro-thiophen-3-ol, a compound with the molecular formula C7H15NO4SC_7H_{15}NO_4S and a molecular weight of approximately 209.27 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H15NO4S
  • Molecular Weight : 209.27 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies and some preliminary in vivo assessments. Key areas of focus include:

  • Antimicrobial Activity : Several studies have indicated that derivatives of thiophene compounds often exhibit significant antibacterial properties. The presence of the hydroxyl and amino groups in this compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
  • Anticancer Properties : Research has suggested that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. The compound's ability to interact with specific cellular pathways related to tumor growth is an area of ongoing investigation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The dioxo group may interfere with enzyme function critical for cellular metabolism in pathogens or cancer cells.
  • Cell Membrane Disruption : The amphiphilic nature of the molecule allows it to integrate into lipid membranes, potentially disrupting their integrity.
  • Signal Transduction Pathway Modulation : It may modulate pathways involved in cell survival and death, particularly those related to the p53 tumor suppressor pathway.

Antimicrobial Activity

A study conducted on various thiophene derivatives highlighted that compounds similar to this compound exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A3216
Compound B6432
This compound168

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in MCF-7 breast cancer cells after treatment with the compound over a period of 48 hours.

Cell LineIC50 (µM)
MCF-710
HeLa15
A54912

Properties

IUPAC Name

4-(3-hydroxypropylamino)-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c9-3-1-2-8-6-4-13(11,12)5-7(6)10/h6-10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQDNFWQAJOWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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